molecular formula C25H30N6O5 B2964272 benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938790-50-2

benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2964272
CAS RN: 938790-50-2
M. Wt: 494.552
InChI Key: KGZHUZKYHCWDKJ-UHFFFAOYSA-N
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Description

The compound is a benzyl ester of a purine derivative. Benzyl esters are commonly used in organic synthesis due to their reactivity. The purine derivative contains a morpholinopropyl group, which suggests that this compound may have some biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups, including the benzyl ester, purine, and morpholinopropyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzyl esters are generally solids or liquids at room temperature, and they are often soluble in organic solvents .

Scientific Research Applications

Synthesis and Catalytic Properties

One study discusses the synthesis of imidazolium-bridged cyclodextrin dimers and their catalytic properties, which might be relevant given the structural similarities with the compound . These dimers showed potential in the hydrolytic cleavage of p-nitrophenyl alkanoates, indicating a possible area of application for related compounds in catalysis and chemical reactions (Luo et al., 2010).

Corrosion Inhibition

Another study explores benzimidazole derivatives, including those with morpholine components, as corrosion inhibitors for steel in hydrochloric acid. This suggests potential applications of similar compounds in material science and corrosion protection (Yadav et al., 2016).

Synthesis and Antioxidant Activities

Research on the synthesis of benzimidazoles containing piperazine or morpholine skeletons demonstrates their potential as glucosidase inhibitors with antioxidant activity. This could imply applications in medicinal chemistry, particularly in the development of therapeutic agents with antioxidant properties (Özil et al., 2018).

Efficient Synthesis Techniques

A study on the efficient synthesis of 2-arylamino-2-imidazolines and benzimidazole derivatives, including morpholin-4-ylmethyl derivatives, highlights advancements in synthetic methodologies that could be applicable to the synthesis of complex compounds like the one (Servi, 2002).

Ionic Liquid Catalysis

Morpholinium hydrogen sulfate ionic liquid has been used as a catalyst for synthesizing multi-substituted imidazoles, suggesting that ionic liquids could play a role in the synthesis or application of similar complex compounds (Marzouk et al., 2016).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, it could be studied further for potential use in medicine .

properties

IUPAC Name

benzyl 2-[4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O5/c1-18-15-30-21-22(26-24(30)29(18)10-6-9-28-11-13-35-14-12-28)27(2)25(34)31(23(21)33)16-20(32)36-17-19-7-4-3-5-8-19/h3-5,7-8,15H,6,9-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZHUZKYHCWDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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